molecular formula C17H15N3OS B2631974 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034397-28-7

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2631974
CAS No.: 2034397-28-7
M. Wt: 309.39
InChI Key: WMCMYOTZUSYBNX-UHFFFAOYSA-N
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Description

“1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea” is a complex organic compound. It contains a phenyl group, a thiophene ring, a pyridine ring, and a urea group . Compounds with similar structures have been synthesized and studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation, substitution, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed efficient methods for synthesizing urea derivatives, including those structurally related to "1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea". A notable example is a method that uses microwave irradiation to synthesize 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds, offering satisfactory yields and shorter reaction times compared to conventional heating methods (Li & Chen, 2008). This approach highlights the efficiency and convenience of modern synthesis techniques in producing complex urea derivatives.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of urea derivatives. For instance, pyrimidine derivatives, structurally related to the chemical , have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Anticancer Properties

Urea derivatives have also been explored for their anticancer activities. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds demonstrated significant inhibitory effects, comparable to known cancer treatments, highlighting the potential of these compounds as anticancer agents (Feng et al., 2020).

Kinase Inhibition for CML Treatment

In the context of chronic myeloid leukemia (CML), certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been synthesized and identified as potent receptor tyrosine kinase inhibitors. These compounds exhibited minimal cellular toxicity and significant biological activity against human CML cell lines, offering a promising avenue for CML treatment through the inhibition of the PI3K/AKT signaling pathway (Li et al., 2019).

Future Directions

Future research could focus on further characterizing this compound, determining its specific physical and chemical properties, synthesizing it in a more efficient or cost-effective manner, and exploring its potential biological activities and applications .

Properties

IUPAC Name

1-phenyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(20-15-4-2-1-3-5-15)19-11-13-6-8-18-16(10-13)14-7-9-22-12-14/h1-10,12H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMYOTZUSYBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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